5-Amino-2-chloropyridine
Overview
Description
5-Amino-2-chloropyridine is a heterocyclic aromatic amine featuring a pyridine ring substituted with an amino group at the fifth position and a chlorine atom at the second position. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it a valuable intermediate in various chemical synthesis processes .
Mechanism of Action
Target of Action
5-Amino-2-chloropyridine is a genotoxic impurity (GTI) that has been detected in active pharmaceutical ingredients (APIs) such as tenoxicam . Its primary target is the DNA, where it can interact and potentially cause DNA damage .
Mode of Action
It is known to undergo suzuki-miyaura coupling with sterically hindered 2,6-dimethylphenylboronic acid . It also undergoes a temperature-dependent displacement of chloride by bromide via the Sandmeyer reaction to yield 2,5-dibromopyridine .
Biochemical Pathways
It is used in the synthesis of [2 h 5]2-amino-l-methyl-6-phenylimidazo[4,5-b]pyridine , suggesting it may play a role in the formation of this compound.
Pharmacokinetics
Its water solubility suggests it may be readily absorbed and distributed in the body. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
As a genotoxic impurity, this compound has the potential to cause DNA damage . This could potentially lead to mutations and chromosomal rearrangements, which are associated with carcinogenic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it forms explosive mixtures with air on intense heating and can develop hazardous combustion gases or vapors in the event of fire . Its water solubility suggests that it may spread in water systems, potentially affecting its distribution and action.
Biochemical Analysis
Biochemical Properties
5-Amino-2-chloropyridine participates in biochemical reactions such as the Suzuki-Miyaura coupling with sterically hindered 2,6-dimethylphenylboronic acid . It also undergoes a temperature-dependent displacement of chloride by bromide via the Sandmeyer reaction to yield 2,5-dibromopyridine
Cellular Effects
It has been identified as a potential genotoxic impurity in pharmaceuticals , suggesting it may have some impact on cellular processes
Molecular Mechanism
It is known to participate in certain chemical reactions
Temporal Effects in Laboratory Settings
In laboratory settings, the content of this compound increases with the storage time of the solution
Dosage Effects in Animal Models
A study found that the relative toxicity to zebrafish embryo development was the highest for 2-amino-5-chloropyridine, followed by impurity B and zopiclone, and the malformation rate and mortality of embryos were concentration-dependent .
Metabolic Pathways
It is involved in certain chemical reactions
Transport and Distribution
It is known to be water-soluble , suggesting it may be easily transported and distributed in aqueous environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Amino-2-chloropyridine can be synthesized through several methods. One common method involves the reaction of 2-chloropyridine with ammonia under high pressure and temperature conditions. Another method includes the Sandmeyer reaction, where 2-chloro-5-nitropyridine is reduced to this compound using a reducing agent such as iron powder in the presence of hydrochloric acid .
Industrial Production Methods
In industrial settings, this compound is often produced via the catalytic hydrogenation of 2-chloro-5-nitropyridine. This process involves the use of a palladium catalyst and hydrogen gas under controlled temperature and pressure conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-chloropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as bromide or iodide via the Sandmeyer reaction.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Sandmeyer Reaction: Utilizes copper(I) bromide or iodide and sodium nitrite in the presence of hydrochloric acid.
Suzuki-Miyaura Coupling: Requires a palladium catalyst, a base such as potassium carbonate, and an appropriate boronic acid.
Major Products
2,5-Dibromopyridine: Formed via the Sandmeyer reaction when bromide is used as the nucleophile.
Biaryl Compounds: Formed via Suzuki-Miyaura coupling with various boronic acids.
Scientific Research Applications
5-Amino-2-chloropyridine has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chloropyridine
- 2-Chloro-5-nitropyridine
- 2-Amino-5-bromopyridine
- 4-Amino-2-chloropyridine
- 2-Amino-5-methylpyridine
Uniqueness
5-Amino-2-chloropyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in synthetic chemistry for introducing various functional groups onto the pyridine ring, facilitating the synthesis of more complex chemical structures .
Properties
IUPAC Name |
6-chloropyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c6-5-2-1-4(7)3-8-5/h1-3H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJYCQZQLVENRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201716 | |
Record name | 5-Amino-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5350-93-6 | |
Record name | 5-Amino-2-chloropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5350-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2-chloropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005350936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-2-chloropyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-2-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.929 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-Amino-2-chloropyridine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/386QR22KDZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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